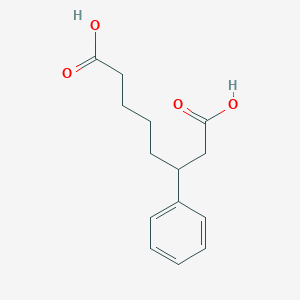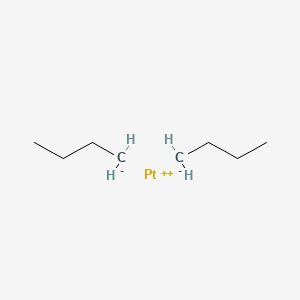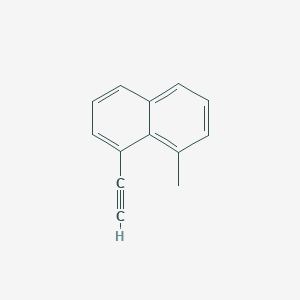
1-Ethynyl-8-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-8-methylnaphthalene is an organic compound with the molecular formula C13H10 It is a derivative of naphthalene, characterized by the presence of an ethynyl group (-C≡CH) at the first position and a methyl group (-CH3) at the eighth position on the naphthalene ring
Vorbereitungsmethoden
1-Ethynyl-8-methylnaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 1-acetonaphthone with a suitable reagent to introduce the ethynyl group . Another method involves the use of 1-naphthyl-2-trimethylsilylacetylene as a precursor . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
1-Ethynyl-8-methylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-8-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 1-Ethynyl-8-methylnaphthalene exerts its effects involves its interaction with molecular targets, such as enzymes. For example, it acts as a selective inhibitor of cytochrome P450 1B1, affecting the enzyme’s activity and altering metabolic pathways . The ethynyl group plays a crucial role in this inhibition by binding to the active site of the enzyme.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-8-methylnaphthalene can be compared with other similar compounds, such as:
1-Methylnaphthalene: Lacks the ethynyl group and has different chemical properties and reactivity.
1-Ethynylnaphthalene: Similar structure but without the methyl group, leading to differences in its chemical behavior and applications.
The presence of both the ethynyl and methyl groups in this compound makes it unique, providing distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
65265-94-3 |
|---|---|
Molekularformel |
C13H10 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-ethynyl-8-methylnaphthalene |
InChI |
InChI=1S/C13H10/c1-3-11-7-5-9-12-8-4-6-10(2)13(11)12/h1,4-9H,2H3 |
InChI-Schlüssel |
LYPBSDMOXFSEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC=C2C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


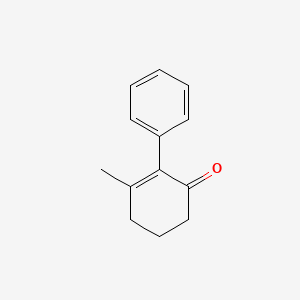
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
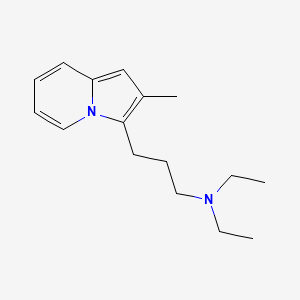


![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
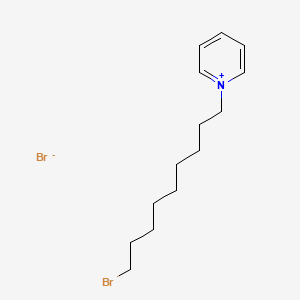
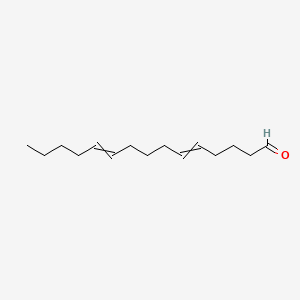
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
